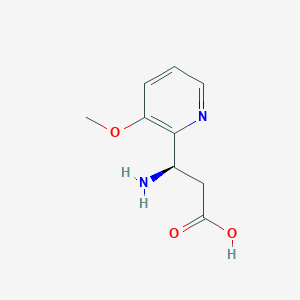

(3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R)-3-Amino-3-(3-methoxypyridin-2-yl)propanoic acid is a β-amino acid derivative characterized by a chiral center at the third carbon (R-configuration) and a 3-methoxypyridin-2-yl substituent. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol. The methoxy group at the pyridine ring’s 3-position and the amino group at the β-carbon distinguish it from other amino acid analogs. Below, we compare this compound with structurally similar derivatives to highlight key differences in substituents, stereochemistry, and pharmacological relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and a suitable amino acid derivative.

Formation of Intermediate: The 3-methoxypyridine is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group, which can then react with the amino acid derivative.

Coupling Reaction: The functionalized 3-methoxypyridine is then coupled with the amino acid derivative under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The methoxypyridinyl group can be reduced to form a hydroxypyridinyl group.

Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) can be used.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydroxypyridinyl derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

- Enzyme Inhibition Studies : Research indicates that (3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid can inhibit certain enzymes, making it useful in studying metabolic pathways.

- Biological Pathway Probes : Its structure allows it to function as a probe in various biological pathways, aiding in the understanding of cellular processes.

Medicine

- Therapeutic Effects :

- Anti-inflammatory Properties : Studies have suggested that this compound may exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary research indicates potential antimicrobial properties, warranting further investigation for therapeutic applications.

Neuroprotective Effects

Research has demonstrated that this compound may provide neuroprotection by modulating excitatory neurotransmission through glutamate receptors. A pivotal study highlighted its role in protecting neurons from excitotoxicity associated with neurodegenerative diseases.

Induction of Apoptosis

A significant study published in Bioorganic & Medicinal Chemistry Letters examined the apoptotic effects of this compound on human breast cancer cells. The findings indicated that it activates apoptotic pathways, leading to significant cell death in treated cell lines.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Biological Activity

(3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid, also known as (R)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant studies.

The synthesis of this compound typically involves several key steps:

- Starting Material : The process begins with 6-methoxypyridine-3-carboxylic acid.

- Amidation : Conversion to an amide using thionyl chloride and ammonia.

- Reduction : The amide is reduced to the corresponding amine using lithium aluminum hydride (LiAlH4).

- Chiral Resolution : The racemic mixture is resolved into its enantiomers through chiral resolution techniques such as crystallization with chiral acids.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound mimics natural amino acids, allowing it to bind effectively to active sites, thereby modulating enzymatic activity or receptor signaling pathways. The presence of the methoxy group and the pyridine ring enhances its binding affinity and specificity .

3.1 Neuropharmacological Effects

Research has shown that this compound exhibits neuroprotective properties. It acts as an agonist for certain neurotransmitter receptors, which can influence synaptic transmission and plasticity. This has implications for treating neurodegenerative diseases and cognitive disorders.

3.2 Anticancer Activity

Studies indicate that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it demonstrated selective cytotoxicity towards A375 (human melanoma) with an IC50 value of approximately 5.7 μM, while showing minimal toxicity towards normal cells .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A375 (Melanoma) | 5.7 | Cytotoxic |

| A549 (Lung Cancer) | >10 | No significant effect |

| Hela (Cervical Cancer) | >10 | No significant effect |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting potential for therapeutic use in neurodegenerative conditions .

Case Study 2: Antitumor Activity

In another study, the compound was tested against a panel of cancer cell lines. It was found to inhibit cell proliferation in a dose-dependent manner, particularly in melanoma cells. This study highlighted the compound's potential as a lead for developing new anticancer agents .

5. Conclusion

This compound is a promising compound with diverse biological activities, particularly in neuropharmacology and oncology. Its mechanisms of action involve interaction with neurotransmitter systems and selective cytotoxicity towards cancer cells, making it a valuable candidate for further research and development in therapeutic applications.

Comparison with Similar Compounds

Structural Analogues with Pyridine-Based Substituents

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

- Substituent : 6-Methoxy group on pyridin-3-yl.

- Stereochemistry : S-configuration at the β-carbon.

- Molecular Formula : C₉H₁₂N₂O₃ (MW = 196.20).

- Key Difference : The methoxy group’s position (6 vs. 3 on pyridine) and stereochemistry (S vs. R) may alter binding affinity in biological systems. This compound is used in enantioselective synthesis .

(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid

- Backbone: α-amino acid (amino group at C2).

- Molecular Formula : C₈H₁₀N₂O₂ (MW = 166.18).

3-Amino-3-(pyridin-4-yl)propanoic acid

- Application: Intermediate for synthesizing β-amino acids with pyridyl substituents.

- Key Difference : The pyridine ring’s nitrogen orientation (4-position vs. 2-position in the target compound) affects electronic properties and hydrogen-bonding capabilities .

Analogues with Aromatic and Heterocyclic Modifications

(3R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

- Substituent : 2-Trifluoromethylphenyl.

- Molecular Formula: C₁₀H₁₀F₃NO₂ (MW = 233.19).

- Key Difference : The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability compared to methoxypyridyl derivatives .

(3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride

- Substituent : 6-Chloropyridin-2-yl.

- Molecular Formula : C₈H₁₀Cl₂N₂O₂ (MW = 237.08).

(3R)-3-Amino-3-(1-benzofuran-2-yl)propanoic acid

- Substituent : Benzofuran-2-yl.

- Molecular Formula: C₁₁H₁₁NO₃ (MW = 205.21).

Analogues with Varied Backbone Stereochemistry

(S)-2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid

- Backbone: α-amino acid with pyrrolopyridine substituent.

- Molecular Formula : C₁₀H₁₁N₃O₂ (MW = 205.21).

Data Table: Comparative Analysis

Key Findings and Implications

Substituent Position : Methoxy groups at pyridine 3 vs. 6 positions significantly alter electronic density and steric effects, impacting target binding .

Stereochemistry: R-configuration in β-amino acids may enhance enantioselectivity in enzyme inhibition compared to S-forms .

Backbone Type: α-amino acids (e.g., ) generally exhibit higher solubility, whereas β-amino acids (e.g., target compound) offer conformational rigidity for receptor interactions .

Functional Groups : Electron-withdrawing groups (e.g., CF₃, Cl) improve metabolic stability but may reduce aqueous solubility .

Notes

- Limited direct pharmacological data exist for the target compound; comparisons rely on structural analogs.

- Substituent positions and stereochemistry are critical in optimizing drug-like properties.

- Further studies should explore the target compound’s synthesis (e.g., asymmetric catalysis) and biological screening against relevant targets.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H12N2O3/c1-14-7-3-2-4-11-9(7)6(10)5-8(12)13/h2-4,6H,5,10H2,1H3,(H,12,13)/t6-/m1/s1 |

InChI Key |

BLXLAJVRCVQNJA-ZCFIWIBFSA-N |

Isomeric SMILES |

COC1=C(N=CC=C1)[C@@H](CC(=O)O)N |

Canonical SMILES |

COC1=C(N=CC=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.